N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-4-one core fused with a furan ring, substituted at position 3 with a 3-(isopropoxy)propyl chain and at position 2 with a sulfanyl acetamide group linked to a 2-methylphenyl moiety. The isopropoxypropyl substituent may enhance lipophilicity, influencing pharmacokinetics, while the sulfanyl group could participate in disulfide bonding or metal coordination .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-16(2)31-14-8-13-28-24(30)23-22(18-10-5-7-12-20(18)32-23)27-25(28)33-15-21(29)26-19-11-6-4-9-17(19)3/h4-7,9-12,16H,8,13-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDQLDOLGHDOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a combination of a pyrimidine derivative, benzofuro moiety, and a sulfanyl group, which may confer various biological activities. Despite its intriguing composition, research on this compound is limited.
The molecular formula of N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is C19H24N4O3S, with a molecular weight of approximately 372.48 g/mol. Its structure includes:
- Aromatic ring : 2-methylphenyl group
- Pyrimidine derivative : 4-oxo and dihydrobenzofuro components
- Sulfanyl linkage : Enhances potential biological interactions
Biological Activity Overview
While specific studies focusing solely on N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide are scarce, its structural components suggest several avenues for biological activity:
1. Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. For instance, derivatives of benzofuro and pyrimidine have shown effectiveness against various bacterial strains. It is plausible that N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may exhibit comparable effects.
2. Anticancer Potential
Research indicates that compounds featuring benzofuro and pyrimidine frameworks often possess cytotoxic activity against tumor cell lines. The specific interaction of the sulfanyl group with cellular targets could enhance this activity.
3. Enzyme Inhibition
The structural elements suggest potential as an enzyme inhibitor. Similar compounds have been investigated for their ability to inhibit enzymes like thymidylate synthase and dihydrofolate reductase, which are critical in cancer therapy.
Case Studies and Research Findings
Due to the limited direct studies on N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, insights can be drawn from related compounds:
Scientific Research Applications
Key Structural Features:
- Functional Groups: Sulfanyl group, acetamide group, benzofuro moiety.
- Molecular Weight: 379.46 g/mol.
- Solubility: Generally soluble in organic solvents.
Anti-inflammatory Properties
Research indicates that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, studies have shown that sulfanyl acetamides can modulate the activity of cyclooxygenase enzymes (COX), which are crucial in the synthesis of inflammatory mediators such as prostaglandins.
Antimicrobial Activity
The compound's structural complexity suggests potential antimicrobial properties. Compounds containing benzofuro and pyrimidine derivatives have been reported to possess significant antibacterial and antifungal activities. In vitro studies demonstrated that related compounds inhibited the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The benzofuro-pyrimidine framework is associated with anticancer properties due to its ability to interact with DNA and inhibit cell proliferation. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells through mitochondrial pathways .
Synthesis and Characterization
The synthesis of N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves several synthetic routes that require precise control over reaction conditions. Common methods include:
- Refluxing with appropriate solvents to facilitate the formation of the desired moieties.
- Use of catalysts to enhance reaction rates and yields.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory potential of sulfanyl acetamides, researchers found that a derivative similar to N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibited significant inhibition of COX enzymes. This led to reduced levels of inflammatory markers in cellular assays, suggesting its potential for treating inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of compounds with similar structural features. The results indicated that these compounds showed promising activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This highlights their potential as alternative antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound A (CAS 477330-62-4) :
- Structure: Benzothieno[2,3-d]pyrimidin-4-one core with a 4-methoxyphenyl and dimethylphenyl group .
- Key Differences: The benzothieno core replaces the benzofuro system, introducing a sulfur atom instead of oxygen. The hexahydro (partially saturated) ring system enhances conformational flexibility, possibly improving bioavailability compared to the target compound’s dihydro state.
Compound B (CAS 499102-12-4) :
- Structure: Benzothieno[2,3-d]pyrimidin-4-one with a 4-methoxyphenyl and ethylphenyl group .
- The methoxy group on the phenyl ring enhances electron-donating effects, which may modulate electronic interactions with enzymatic targets.
Compound C (CAS 379236-68-7) :
- Structure: Thieno[2,3-d]pyrimidin-4-one with a 5-methylfuran substituent and allyl group .
- Key Differences: The thieno core lacks the fused benzene ring, reducing aromatic surface area and possibly diminishing π-π stacking interactions.
Substituent and Functional Group Analysis
- Sulfanyl Acetamide : Common across all compounds, this group likely serves as a critical pharmacophore for target binding, possibly through hydrogen bonding or covalent interactions .
- Isopropoxypropyl vs. Allyl : The target’s isopropoxypropyl chain offers improved metabolic stability compared to Compound C’s allyl group, which may undergo oxidative metabolism .
Q & A
Q. What synthetic strategies are recommended for preparing this benzofuropyrimidine-acetamide derivative?
- Methodological Answer : Synthesis typically involves multi-step protocols:
-
Step 1 : Construct the benzofuropyrimidinone core via cyclocondensation of substituted benzofuran precursors with thiourea derivatives under acidic conditions.
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Step 2 : Introduce the 3-[3-(propan-2-yloxy)propyl] side chain using alkylation or nucleophilic substitution, ensuring regioselectivity via temperature control (e.g., 60–80°C in DMF) .
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Step 3 : Attach the acetamide moiety via a thiol-ether linkage. Use coupling reagents like EDC/HOBt for amide bond formation, monitored by TLC or HPLC .
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Critical Parameters : Protect reactive groups (e.g., sulfhydryl) during intermediate steps. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Table 1 : Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H2SO4, reflux, 4h | 65–70 | ≥90% |
| 2 | K2CO3, DMF, 70°C, 6h | 55–60 | ≥85% |
| 3 | EDC, HOBt, RT, 12h | 50–55 | ≥95% |
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure using single-crystal XRD. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR. Key signals include:
- ¹H : δ 1.2–1.4 ppm (isopropyl CH3), δ 3.5–3.7 ppm (OCH2), δ 7.2–8.1 ppm (aromatic protons).
- ¹³C : δ 165–170 ppm (amide C=O), δ 110–160 ppm (benzofuropyrimidine carbons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z calculated: 511.18 [M+H]⁺).
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Methodological Answer :
-
Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) reduces trial numbers while identifying critical interactions .
-
Flow Chemistry : Transition batch reactions to continuous flow systems for precise control of exothermic steps (e.g., cyclocondensation). This reduces side products and improves reproducibility .
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Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DMTMM or PyBOP) for higher amide coupling efficiency.
- Table 2 : DoE Results for Alkylation Step Optimization
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 75 |
| Reaction Time (h) | 4 | 8 | 6 |
| Solvent (DMF:EtOH) | 1:1 | 3:1 | 2:1 |
Q. How are contradictions in biological activity data resolved for structurally similar analogs?
- Methodological Answer :
-
Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). For example, discrepancies in IC50 values may arise from differential membrane permeability .
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Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding modes. Compare with analogs like N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide to identify steric/electronic influences .
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Metabolic Stability Studies : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vitro/in vivo results .
- Case Study :
A 2021 study resolved conflicting kinase inhibition data for a pyrimidinone analog by identifying off-target binding to serum albumin, confirmed via SPR analysis . Adjusting substituents (e.g., replacing isopropyloxy with cyclopropyl) improved specificity.
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
